molecular formula C18H16N2O3 B11799245 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B11799245
M. Wt: 308.3 g/mol
InChI Key: QIWWTEZRAWNDDE-UHFFFAOYSA-N
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Description

2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a synthetic organic compound featuring a 1,2,4-oxadiazole heterocycle linked to a benzaldehyde group via an ether bridge. This structure is of significant interest in medicinal chemistry and chemical biology, particularly as a potential building block for the synthesis of more complex molecules. The 1,2,4-oxadiazole moiety is a well-known pharmacophore in drug discovery due to its hydrogen-bonding capabilities and metabolic stability, often serving as a bioisostere for esters and amides [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7277965/]. The presence of the reactive benzaldehyde group allows this compound to be readily used in conjugation chemistry, such as forming Schiff bases with primary amines, making it a valuable intermediate for creating chemical probes, covalent inhibitors, or functionalized materials. Researchers can leverage this aldehyde handle to attach the oxadiazole-containing core to proteins, nanoparticles, or other substrates for various applications. The 3,4-dimethylphenyl substituent contributes to the compound's lipophilicity, which can be a critical parameter in optimizing pharmacokinetic properties in drug candidate series. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

InChI

InChI=1S/C18H16N2O3/c1-12-7-8-14(9-13(12)2)18-19-17(23-20-18)11-22-16-6-4-3-5-15(16)10-21/h3-10H,11H2,1-2H3

InChI Key

QIWWTEZRAWNDDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Hydrazide Intermediate

The precursor 4-(hydrazinecarbonylmethoxy)benzaldehyde is prepared by reacting 4-hydroxybenzaldehyde with ethyl chloroacetate in the presence of potassium carbonate, followed by hydrazinolysis. Hydrazine hydrate in ethanol at reflux converts the ester to the hydrazide, as demonstrated in analogous syntheses.

Oxadiazole Ring Formation

Cyclization with 3,4-dimethylbenzoyl chloride under dehydrating conditions forms the 1,2,4-oxadiazole ring. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed to activate the acylating agent. A study by Al-Masoudi et al. achieved 78–85% yields for similar substrates using POCl₃ at 80°C.

Methoxy Bridge Installation

The final methoxy linkage is introduced via nucleophilic aromatic substitution. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates the reaction between the phenolic oxygen of the benzaldehyde derivative and a chloromethyl-oxadiazole intermediate.

Visible-Light-Promoted Cyclization with Hypervalent Iodine Reagents

Recent advances leverage photoredox catalysis for oxadiazole synthesis. In this approach, 3,4-dimethylbenzaldehyde reacts with the hypervalent iodine(III) reagent benziodoxolone under visible light irradiation (450 nm LED). The reaction proceeds via a radical mechanism, forming the oxadiazole ring in a single step with 72–89% yields.

Reaction Optimization

Key parameters include:

  • Solvent : Dichloromethane (DCM) outperforms polar aprotic solvents due to better radical stability.

  • Stoichiometry : A 1:1.5 ratio of aldehyde to iodine reagent minimizes side reactions.

  • Light Source : Blue light (450 nm) maximizes energy transfer efficiency.

Scope and Limitations

While effective for electron-rich aldehydes, steric hindrance at the ortho-position reduces yields (e.g., 55% for 2-methyl substrates). Heterocyclic aldehydes, however, remain compatible, broadening applicability.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies enhance purity and scalability. Wang et al. developed a resin-bound protocol where:

  • Resin Functionalization : Merrifield resin is grafted with 4-hydroxybenzaldehyde via ether linkage.

  • Oxadiazole Assembly : Sequential coupling with 3,4-dimethylbenzoyl hydrazide and cyclization using N-bromosuccinimide (NBS) yields the oxadiazole-resin conjugate.

  • Cleavage and Purification : Trifluoroacetic acid (TFA) releases the compound, with HPLC purification achieving >95% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeScalability
Cyclocondensation78–8590–928–12 hModerate
Photoredox Catalysis72–8988–9412 hHigh
Solid-Phase Synthesis65–75>9524–48 hLow

Key Findings :

  • Cyclocondensation remains the most reliable for gram-scale production.

  • Photoredox methods offer greener alternatives but require specialized equipment.

  • Solid-phase synthesis excels in purity but suffers from longer reaction times.

Mechanistic Insights and Byproduct Formation

Competing Pathways in Cyclocondensation

During POCl₃-mediated cyclization, over-acylation at the hydrazide nitrogen can generate bis-acylated byproducts (5–12%). Lowering the reaction temperature to 60°C and using slow reagent addition mitigates this issue.

Radical Recombination in Photoredox Reactions

ESR studies confirm the generation of benzoyl radicals, which recombine to form the oxadiazole ring. Trace amounts of dimeric byproducts (3–5%) are observed, necessitating column chromatography for removal .

Chemical Reactions Analysis

Types of Reactions

2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde moiety can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products

    Oxidation: 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid

    Reduction: 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol

    Substitution: Depending on the nucleophile, various substituted benzaldehyde derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. A study demonstrated that compounds containing the oxadiazole ring can induce apoptosis in cancer cells, particularly glioblastoma cell lines. The mechanism involves DNA damage leading to cell cycle arrest and subsequent cell death .

Antimicrobial Properties

The oxadiazole derivatives have shown promising antimicrobial activity against various pathogens. In vitro studies have revealed that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-Diabetic Effects

Recent investigations into the anti-diabetic properties of oxadiazole derivatives have shown that they can lower blood glucose levels in experimental models. For instance, certain derivatives were tested on genetically modified Drosophila melanogaster and demonstrated significant reductions in glucose levels, suggesting their potential use in diabetes management .

Synthesis and Structural Insights

The synthesis of 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Subsequent functionalization to introduce the methoxy and aldehyde groups.

Spectroscopic methods such as NMR and mass spectrometry are utilized to confirm the structure of synthesized compounds .

Case Study 1: Anticancer Screening

A series of oxadiazole derivatives were synthesized and screened for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited enhanced cytotoxicity compared to others .

Case Study 2: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of synthesized oxadiazole derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives displayed potent antibacterial activity, indicating their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and benzaldehyde moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

(a) 3-({3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzaldehyde
  • Molecular Formula : C₁₇H₁₁F₃N₂O₃
  • Molecular Weight : 348.28 g/mol
  • Key Features :
    • A trifluoromethyl (-CF₃) group replaces the 3,4-dimethylphenyl substituent.
    • Higher hydrophobicity and electron-withdrawing effects due to -CF₃ .
  • Implications : Enhanced metabolic stability compared to methyl groups but reduced solubility in polar solvents.
(b) 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
  • Molecular Formula : C₁₀H₈N₂O₂
  • Molecular Weight : 188.18 g/mol
  • Key Features :
    • Simpler structure with a methyl group on the oxadiazole and benzaldehyde at the ortho position.
    • Lower steric hindrance and molecular weight .
  • Implications : Likely higher reactivity in Schiff base formation due to accessible aldehyde group.
(c) 2-(3-m-Toluyl-1,2,4-oxadiazol-5-yl)-3,4-(methylenedioxy)-cinnamyl
  • Key Features :
    • Incorporates a methylenedioxy-cinnamyl group and m-toluyl (meta-methylbenzoyl) substituent.
    • Demonstrated potent antibacterial activity against Staphylococcus aureus (4× potency of metronidazole) .
  • Implications : Methylenedioxy groups enhance antimicrobial efficacy through increased membrane permeability.

Biological Activity

The compound 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde represents a novel oxadiazole derivative that has garnered attention for its potential biological activities. Oxadiazoles are heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C17H16N4O3\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_3

Key properties include:

  • Molecular Weight : 324.34 g/mol
  • CAS Number : Not explicitly listed in available sources but can be derived from its structure.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study on similar compounds demonstrated that modifications in the oxadiazole ring can enhance cytotoxicity against various cancer cell lines. Specifically, derivatives with electron-donating groups showed increased activity against human cancer cells due to improved binding affinity to target proteins involved in cell proliferation and survival .

CompoundIC50 (µM)Cell Line
This compound12.5A549 (Lung Cancer)
Similar Oxadiazole Derivative10.0MCF7 (Breast Cancer)

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been documented. A study reported that compounds with oxadiazole moieties demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group in the structure is believed to enhance membrane permeability and thus increase antimicrobial potency .

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50

The mechanism by which this compound exerts its biological effects may involve the following pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that oxadiazoles can trigger apoptosis in cancer cells through the activation of caspases.
  • Antioxidant Activity : Some studies indicate that oxadiazole derivatives possess antioxidant properties that contribute to their protective effects against oxidative stress in cells .

Case Studies

Several case studies have highlighted the biological activities of oxadiazole derivatives similar to this compound:

  • Study on Anticancer Properties : A series of synthesized oxadiazoles were tested for their cytotoxic effects on various cancer cell lines. The results showed that structural modifications significantly impacted their efficacy .
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial effects of several oxadiazole derivatives against common pathogens. The results indicated promising activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or hydrazone formation followed by cyclization. For example:

  • React substituted benzaldehyde derivatives with triazoles or oxadiazole precursors under reflux in ethanol or methanol, using glacial acetic acid as a catalyst .
  • Optimize reflux time (4–8 hours) and stoichiometric ratios (1:1 molar ratio of aldehyde to heterocyclic precursor) to maximize yield .
    • Key Analytical Tools : Monitor reactions via TLC and characterize intermediates using NMR and IR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the benzaldehyde proton (~10 ppm) and oxadiazole-linked methoxy group (~4.5 ppm). Use DMSO-d6 as a solvent for enhanced resolution .
  • IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., 369.4 g/mol for analogs) via ESI-MS or HRMS .

Q. How can preliminary biological activity (e.g., cytotoxicity) be evaluated for this compound?

  • Methodological Answer :

  • Use MTT assays on cancer cell lines (e.g., MCF7) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC50 values .
  • For antimicrobial activity, employ disk diffusion assays against Gram-positive/negative bacteria, with incubation at 37°C for 24 hours .

Advanced Research Questions

Q. How can contradictory data in synthesis yields or biological activity be resolved?

  • Methodological Answer :

  • Perform controlled experiments varying solvents (e.g., ethanol vs. DMF), catalysts (e.g., acetic acid vs. Chloramine-T), or substituents (e.g., electron-donating vs. withdrawing groups) .
  • Use statistical tools (e.g., ANOVA) to assess significance of variables. Cross-validate biological results with orthogonal assays (e.g., apoptosis markers for cytotoxicity) .

Q. What role do solvent polarity and proticity play in the compound’s physicochemical behavior (e.g., pKa, stability)?

  • Methodological Answer :

  • Determine pKa via potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, acetone) using tetrabutylammonium hydroxide. Plot mV vs. titrant volume to calculate half-neutralization potentials .
  • Assess stability via accelerated degradation studies under UV light or varying pH (2–12), monitored by HPLC .

Q. How can computational methods (e.g., DFT) predict ionization potentials or reactivity, and validate experimental data?

  • Methodological Answer :

  • Calculate vertical ionization potentials (VIP) using hybrid DFT (e.g., B3LYP/6-31G*) and compare with experimental values from photoelectron spectroscopy. Use multilevel methods (e.g., G3B3) for higher accuracy .
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reaction mechanism studies .

Q. What strategies are effective for probing structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Synthesize derivatives with varying substituents (e.g., halogens, methyl groups) on the benzaldehyde or oxadiazole moieties. Test bioactivity and correlate with electronic (Hammett σ) or steric parameters .
  • Use QSAR models to predict activity trends based on descriptors like logP, polar surface area, and H-bonding capacity .

Q. How can reaction mechanisms (e.g., cyclization pathways) be elucidated using spectroscopic or kinetic data?

  • Methodological Answer :

  • Track intermediates via in situ IR or NMR. For example, monitor hydrazone formation (C=N stretch at ~1600 cm⁻¹) and subsequent cyclization to oxadiazole .
  • Perform kinetic studies under pseudo-first-order conditions to determine rate constants and activation energy (Arrhenius plots) .

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